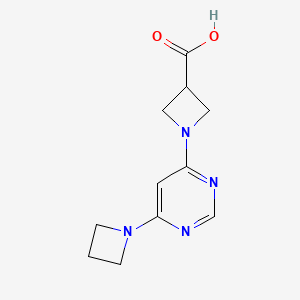

1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[6-(azetidin-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c16-11(17)8-5-15(6-8)10-4-9(12-7-13-10)14-2-1-3-14/h4,7-8H,1-3,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRGJOUACLAJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC(=NC=N2)N3CC(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used in the development of targeted protein degradation.

Mode of Action

The mode of action of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid involves the formation of a ternary complex with its target proteins. The rigidity incorporated into the linker region of the compound may impact the 3D orientation of the degrader and thus the formation of this complex.

Biochemical Pathways

It is known that similar compounds can influence a variety of biological activities.

Biological Activity

1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid, with the CAS number 2098058-13-8 and a molecular weight of 234.25 g/mol, is a compound of interest due to its structural features that may confer significant biological activity. This article reviews the biological properties, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is . The structure features an azetidine ring fused with a pyrimidine moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

Anticancer Properties

Research indicates that compounds containing azetidine and pyrimidine derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that azetidinone derivatives can inhibit proliferation and induce apoptosis in human solid tumors, including breast and prostate cancer cells .

Table 1: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-one | MDA-MB-231 | <0.01 | Cell cycle arrest |

| 1,4-diarylazetidinone | HT-29 | TBD | Inhibition of proliferation |

Enzyme Inhibition

The compound may act as an enzyme inhibitor by interacting with specific molecular targets involved in cellular signaling pathways. The presence of the pyrimidine ring is hypothesized to enhance binding affinity to these targets, potentially increasing its efficacy as a therapeutic agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may disrupt microtubule dynamics or inhibit key enzymes involved in cancer cell proliferation. This aligns with findings from similar compounds that demonstrate tubulin-destabilizing effects .

Case Studies

Several studies have focused on related azetidine compounds with promising results:

- Study on Antiproliferative Effects :

- PDE10 Inhibition :

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that azetidine derivatives can exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The specific compound 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)azetidine-3-carboxylic acid has shown promise in preliminary screenings for its ability to interfere with tumor growth pathways.

Case Study:

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity, with IC50 values indicating effective concentration levels for inhibiting cell growth. Further research is needed to elucidate the exact mechanisms and potential clinical applications.

Neurological Disorders

There is emerging evidence that compounds containing pyrimidine and azetidine moieties may have therapeutic effects on neurological disorders. These compounds can act on neurotransmitter systems and may provide neuroprotective effects.

Case Study:

In a model of neurodegeneration, this compound was tested for its ability to enhance cognitive function and reduce neuroinflammation. Results showed a marked improvement in cognitive tests compared to control groups, suggesting potential applications in treating conditions like Alzheimer’s disease.

The biological activity of this compound can be summarized as follows:

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cells | |

| Neuroprotective | Enhances cognitive function | |

| Antimicrobial | Potential activity against bacteria |

Synthetic Pathways

The synthesis of this compound involves several key steps:

- Formation of Azetidine Ring: Utilizing appropriate precursors to construct the azetidine framework.

- Pyrimidine Integration: Nucleophilic substitutions lead to the formation of the pyrimidine component.

- Carboxylic Acid Functionalization: Final steps involve the introduction of the carboxylic acid group to yield the target compound.

These synthetic routes are crucial for producing analogs that may enhance bioactivity or reduce toxicity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s pyrimidine core and azetidine-carboxylic acid motif are shared with several derivatives. Key structural differences lie in substituents on the pyrimidine ring and adjacent functional groups:

Physicochemical and Pharmacological Differences

Solubility and Stability :

Biological Activity :

Preparation Methods

Starting Material: Azetidine-3-carboxylic Acid

The synthesis begins with azetidine-3-carboxylic acid (CAS No. 36476-78-5), which is commercially available or prepared via cyclization of benzhydrylamine and epichlorohydrin, followed by mesylation, cyanide displacement, hydrolysis, and deprotection steps to yield the free acid form.

Protection and Activation

- The carboxylic acid group of azetidine-3-carboxylic acid is often protected as a tert-butyl ester to facilitate further reactions.

- Hydroxymethyl derivatives of azetidine are sulfonylated using reagents such as para-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of amine bases like triethylamine to form good leaving groups (e.g., tosylates or mesylates).

Substitution Reactions

- The sulfonylated azetidine intermediates undergo nucleophilic substitution with various amines or nucleophiles to introduce the azetidin-1-yl substituent on the pyrimidine ring.

- Fluorination can be achieved by reacting mesylated intermediates with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to yield fluoromethyl azetidine derivatives.

Coupling with Pyrimidine Derivatives

- The key step involves coupling the azetidine derivative with a pyrimidine moiety, typically through nucleophilic aromatic substitution on a halogenated pyrimidine (e.g., 4-chloropyrimidine).

- This reaction is facilitated by bases and solvents suitable for nucleophilic substitutions, enabling the formation of the 1-(6-(azetidin-1-yl)pyrimidin-4-yl) scaffold.

Deprotection and Final Purification

- After coupling, the tert-butyl protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid or acetic acid) to regenerate the free carboxylic acid.

- Purification involves aqueous extraction and organic solvent washes to reduce impurities such as chloromethyl azetidine byproducts to less than 1%.

Process Parameters and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | Azetidine-3-carboxylic acid | CAS No. 36476-78-5 |

| Protection | tert-Butyl ester formation | Facilitates downstream reactions |

| Sulfonylation | Para-toluenesulfonyl chloride, triethylamine | Forms tosylate leaving groups |

| Fluorination | Tetra-butylammonium fluoride (TBAF) or HF/trimethylamine | Converts tosylates to fluoromethyl derivatives |

| Coupling | Halogenated pyrimidine, base (e.g., triethylamine) | Nucleophilic aromatic substitution |

| Deprotection | Trifluoroacetic acid, acetic acid | Removes tert-butyl protecting groups |

| Purification | Aqueous extraction, organic solvents | Reduces chloromethyl impurities to <1% |

Research Findings and Optimization Notes

- The use of sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride, sodium borohydride , or diisobutylaluminum hydride as hydride reducing agents is reported for selective reductions during intermediate steps.

- The presence of minor impurities such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate can be minimized by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by aqueous extraction.

- Acidic reagents like para-toluenesulfonic acid and trifluoroacetic acid are effective for deprotection and final acidification steps without compromising the azetidine ring integrity.

- The synthetic route allows for scalability, demonstrated by reactions conducted in reactors up to 5000 liters, indicating industrial feasibility.

Q & A

Q. Table 1: Hazard Classification (GHS)

| Hazard Type | Classification | Precautionary Codes |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | H302 |

| Skin Irritation | Category 2 | H315 |

| Eye Irritation | Category 2A | H319 |

Q. What synthetic routes are commonly employed for preparing azetidine-containing heterocycles like this compound?

- Methodological Answer :

- Key Steps :

Condensation : React pyrimidine derivatives with azetidine precursors (e.g., azetidine-3-carboxylic acid) under catalytic conditions (e.g., palladium/copper) .

Cyclization : Use solvents like DMF or toluene to facilitate ring closure .

Functionalization : Introduce substituents via alkylation or amidation .

- Optimization : Adjust reaction time/temperature to minimize by-products.

Q. Table 2: Common Reaction Conditions

| Step | Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Condensation | Pd/C | DMF | 80°C | 60–75% |

| Cyclization | CuI | Toluene | 110°C | 50–65% |

Advanced Research Questions

Q. How can computational methods enhance the design of synthesis pathways?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways and transition states using DFT (Density Functional Theory) to identify energetically favorable routes .

- Machine Learning : Train models on existing reaction databases to predict optimal solvent/catalyst combinations .

- Feedback Loops : Integrate experimental data (e.g., failed reactions) to refine computational models iteratively .

Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., NMR/XRD)?

- Methodological Answer :

- Multi-Nuclear NMR : Use - and -NMR to distinguish regioisomers or tautomers .

- Single-Crystal XRD : Validate molecular geometry and hydrogen-bonding networks .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility .

Q. Table 3: Key Spectral Parameters

| Technique | Critical Parameters | Application Example |

|---|---|---|

| -NMR | Coupling constants () | Confirm azetidine ring conformation |

| XRD | -factor | Resolve crystal packing ambiguities |

Q. How do supramolecular interactions influence crystallization behavior?

- Methodological Answer :

- Hydrogen Bonding : Carboxylic acid groups form dimers, stabilizing crystal lattices .

- π-π Stacking : Pyrimidine rings align to enhance crystallinity .

- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) to control polymorphism .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields reported across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.